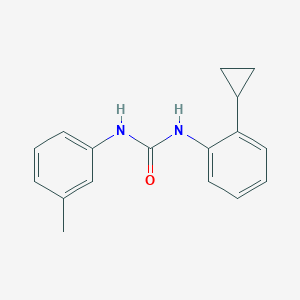
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as CMO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMO belongs to the class of oxazolone derivatives, which are known for their diverse biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as NF-κB and MAPK. These pathways play a crucial role in the regulation of cell growth, inflammation, and immune responses. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to the downregulation of various pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In addition, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In inflammation, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
实验室实验的优点和局限性
The advantages of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be easily synthesized in the laboratory using simple reaction conditions and is relatively inexpensive compared to other drugs. However, the limitations of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
The potential therapeutic applications of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one are vast, and future research should focus on exploring its efficacy and safety in various diseases. In cancer research, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be used in combination with other chemotherapeutic agents to improve their efficacy and reduce their toxicity. In addition, the development of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one analogs with improved solubility and bioavailability can enhance its therapeutic potential. In inflammation and microbial infections, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be further studied to elucidate its mechanism of action and optimize its therapeutic potential. Furthermore, the use of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in other diseases such as neurodegenerative disorders and autoimmune diseases should be explored.
合成方法
The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 4-chlorophenylacetic acid followed by cyclization with urea. The reaction is carried out in the presence of a catalyst such as acetic anhydride and acetic acid. The yield of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
科学研究应用
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-7-2-10(8-13(15)19)9-14-17(21)23-16(20-14)11-3-5-12(18)6-4-11/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNYDCJMMJSKQO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)

![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)

![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
